1-Tetratriacontanamine

Description

Contextualization within the Chemistry of Ultra-Long-Chain Aliphatic Amines

1-Tetratriacontanamine belongs to the class of organic compounds known as ultra-long-chain aliphatic amines. These are primary amines characterized by a long, unbranched hydrocarbon chain. Primary aliphatic amines are derived from ammonia (B1221849) where one of the three hydrogen atoms is replaced by an alkyl group. industrialchemicals.gov.au The "ultra-long-chain" designation refers to the substantial number of carbon atoms in their aliphatic tail, which in the case of this compound is thirty-four.

The properties of aliphatic amines are significantly influenced by the length of their carbon chain. While shorter-chain amines are known for their corrosiveness, this reactivity tends to decrease as the chain length increases. industrialchemicals.gov.au Ultra-long-chain amines, due to their significant hydrophobic character, exhibit distinct physical and chemical behaviors, such as low water solubility and a tendency to self-assemble. These characteristics are central to their roles in various chemical and biological systems.

Historical Development and Current Research Landscape of this compound

While a detailed historical account of the initial synthesis or discovery of this compound is not extensively documented in readily available literature, the broader class of long-chain aliphatic amines has been a subject of scientific inquiry for many years. Their synthesis is often achieved through methods like the reduction of corresponding amides or nitriles.

The current research landscape for this compound is dynamic, with recent studies highlighting its presence as a natural product and exploring its biological activities. For instance, a 2025 study identified this compound as a metabolite in the endophytic bacterium Priestia megaterium AJ5. smujo.idsmujo.idsmujo.id This research indicated that fractions containing this compound exhibited strong anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity and were capable of suppressing and eradicating MRSA biofilms. smujo.idsmujo.idsmujo.id

Another study from 2025 exploring the phytochemical diversity of the Vietnamese plant Smilax glabra Roxb also identified this compound among a diverse array of bioactive compounds. vhu.edu.vn The presence of this amine in both bacterial and plant sources suggests its potential role in natural defense mechanisms and opens avenues for further investigation into its pharmacological properties.

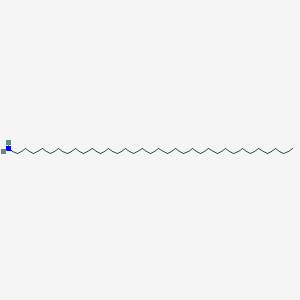

Structural Characteristics and Nomenclature of this compound

The defining feature of this compound is its long, saturated hydrocarbon chain attached to an amino group (-NH2) at the terminal position. Its chemical structure gives rise to specific physicochemical properties.

| Property | Value |

| IUPAC Name | Tetratriacontan-1-amine |

| CAS Number | 66214-29-7 |

| Molecular Formula | C₃₄H₇₁N |

| Molecular Weight | 494.0 g/mol |

| Appearance | Likely a white solid at room temperature, typical for long-chain amines. |

Data sourced from Chemspace and EvitaChem. evitachem.comevitachem.comchem-space.com

The nomenclature of this compound follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent alkane with 34 carbon atoms is tetratriacontane (B80029). chemeo.comnih.gov The "-e" at the end of the alkane name is replaced with "-amine" to denote the functional group, and the "1-" indicates that the amino group is attached to the first carbon atom of the chain, resulting in the name "tetratriacontan-1-amine".

Properties

IUPAC Name |

tetratriacontan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H71N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-35H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMKRVHBPCRHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H71N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Tetratriacontanamine

Strategies for the De Novo Chemical Synthesis of 1-Tetratriacontanamine

The de novo synthesis of this compound, starting from simpler precursors, can be approached through several established methods for primary amine synthesis. The choice of method often depends on the availability of the starting material, desired purity, and scalability of the reaction. Key precursors for a C34 amine would typically be the corresponding C34 alcohol (1-tetratriacontanol), aldehyde (tetratriacontanal), or carboxylic acid (tetratriacontanoic acid).

Reductive Amination of Tetratriacontanal (B14274902):

Reductive amination is a versatile and widely used method for synthesizing primary amines from aldehydes or ketones. masterorganicchemistry.com In the context of this compound, this would involve the reaction of tetratriacontanal with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. masterorganicchemistry.com

Reaction Scheme: C33H67CHO + NH3 → [C33H67CH=NH] → C33H67CH2NH2

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This one-pot reaction is highly efficient and avoids the issue of over-alkylation, which can be a problem with other methods. masterorganicchemistry.com

Gabriel Synthesis from 1-Halotetratriacontane:

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the formation of secondary and tertiary amine byproducts. masterorganicchemistry.comlibretexts.org This method involves the alkylation of potassium phthalimide (B116566) with a primary alkyl halide, in this case, 1-halotetratriacontane (e.g., 1-bromotetratriacontane). The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis, to release the primary amine. masterorganicchemistry.comlibretexts.org

Reaction Steps:

Potassium phthalimide + Br-(CH2)33-CH3 → N-(tetratriacontyl)phthalimide

N-(tetratriacontyl)phthalimide + N2H4 → this compound + Phthalhydrazide

This method is advantageous for its high selectivity for primary amines.

Reduction of Tetratriacontanamide or Tetratriacontanenitrile:

Another viable route involves the reduction of a C34 carboxylic acid derivative. Tetratriacontanoic acid can be converted to tetratriacontanamide (C33H67CONH2), which can then be reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Alternatively, the carboxylic acid can be converted to tetratriacontanenitrile (C33H67CN). The subsequent hydrogenation of the nitrile, often using catalysts like Raney nickel or platinum oxide, yields the primary amine. Industrial processes for long-chain amines have historically utilized the hydrogenation of nitriles derived from fatty acids. google.com

Amination of 1-Tetratriacontanol:

Direct amination of alcohols is an attractive, atom-economical approach. Biocatalytic methods have shown promise in the amination of long-chain fatty alcohols. d-nb.infonih.gov A cascade reaction involving a long-chain alcohol oxidase and a ω-transaminase can convert the alcohol to the corresponding primary amine. d-nb.infonih.gov The alcohol is first oxidized to the aldehyde, which is then aminated in situ. d-nb.infonih.gov While demonstrated for chain lengths up to C11, this enzymatic approach could potentially be adapted for longer chains like 1-tetratriacontanol. d-nb.info

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Method | Precursor | Key Reagents | Advantages | Potential Challenges |

| Reductive Amination | Tetratriacontanal | Ammonia, NaBH3CN or NaBH(OAc)3 | High yield, one-pot reaction, avoids over-alkylation. masterorganicchemistry.com | Availability and stability of the C34 aldehyde. |

| Gabriel Synthesis | 1-Halotetratriacontane | Potassium phthalimide, Hydrazine | High selectivity for primary amines. libretexts.org | Requires a halogenated precursor, multi-step process. |

| Reduction of Amide/Nitrile | Tetratriacontanoic Acid | LiAlH4 (for amide), H2/Catalyst (for nitrile) | Utilizes readily available fatty acid precursors. | Use of strong reducing agents, potential for side reactions. |

| Amination of Alcohol | 1-Tetratriacontanol | Alcohol oxidase, ω-transaminase | Green and mild reaction conditions. d-nb.infonih.gov | Enzyme specificity for very long chains may be a limitation. |

Directed Functionalization and Derivatization Approaches for this compound

The primary amine group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of the amine is largely dictated by the nucleophilicity of the nitrogen atom.

N-Acylation:

One of the most common reactions of primary amines is N-acylation to form amides. This compound can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction is generally high-yielding and can be used to introduce a wide array of functional groups. For instance, reaction with acetyl chloride would yield N-acetyl-1-tetratriacontanamine. The direct amidation of fatty acids is also a viable and environmentally friendly approach. researchgate.netuludag.edu.tr

N-Alkylation:

The introduction of alkyl groups onto the nitrogen atom can proceed via several methods. Direct alkylation with alkyl halides can be challenging to control and often leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.netpressbooks.pub To achieve selective mono- or di-alkylation, reductive amination with an appropriate aldehyde or ketone is a more controlled approach. masterorganicchemistry.com For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield N,N-dimethyl-1-tetratriacontanamine.

Formation of Schiff Bases (Imines):

This compound can react with aldehydes or ketones to form Schiff bases or imines. This reversible reaction is often catalyzed by acid and involves the removal of water. The resulting imine can be a stable product or can serve as an intermediate for further reactions, such as reduction to a secondary amine.

Derivatization for Analytical Purposes:

For analytical applications, such as gas chromatography-mass spectrometry (GC-MS), derivatization of the polar amine group is often necessary to increase volatility and improve chromatographic behavior. nih.govcopernicus.org Reagents like isobutyl chloroformate can be used to convert the amine into a less polar carbamate (B1207046) derivative. copernicus.org

Table 2: Key Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Class | Significance |

| N-Acylation | Acyl chloride, Anhydride, Carboxylic acid | Amide | Introduction of diverse functional groups, modification of physical properties. |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Tuning of basicity and nucleophilicity, synthesis of cationic surfactants (quaternary salts). |

| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) | Versatile intermediate for further synthesis. |

| Carbamate Formation | Chloroformate | Carbamate | Analytical derivatization, protecting group strategy. copernicus.org |

Chemo- and Regioselective Considerations in Ultra-Long-Chain Amine Synthesis

The synthesis of functionalized ultra-long-chain amines like this compound is fraught with challenges related to selectivity. The long, flexible, and chemically inert alkyl chain can influence reactivity and accessibility of the functional group.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of this compound derivatives, this is a critical consideration, especially when dealing with polyfunctional precursors. For example, if a long-chain diol is used as a starting material, selective amination of only one hydroxyl group is necessary to avoid the formation of diamines. rsc.org

Similarly, during the functionalization of this compound itself, if other reactive groups are present on a molecule being appended, protecting group strategies may be necessary to ensure the desired reaction occurs exclusively at the amine.

Regioselectivity:

Regioselectivity, the control of reaction at a specific position, is a major challenge in the chemistry of long-chain alkanes. rsc.orgtechnion.ac.il While the primary amine group of this compound provides a specific site for reaction, the functionalization of the alkyl chain itself is difficult to control. The C-H bonds along the 34-carbon chain are numerous and have very similar bond dissociation energies, making it difficult to selectively activate a specific methylene (B1212753) group. rsc.org

However, recent advances in catalysis have shown some promise in the regioselective functionalization of alkanes. rsc.orgacs.org For instance, certain catalysts can direct functionalization towards the terminal (primary) C-H bonds or internal (secondary) C-H bonds. acs.org While not yet applied to molecules as long as tetratriacontane (B80029) in a highly controlled manner, these developing methodologies could open new avenues for creating complex derivatives of this compound where functional groups are introduced at specific points along the alkyl chain.

The synthesis of α,ω-bifunctional compounds from long-chain unsaturated fatty acids through hydroboration-isomerization also highlights strategies to achieve terminal functionalization, which is thermodynamically challenging. uantwerpen.be These approaches underscore the importance of catalyst and solvent choice in directing the position of functionalization on a long alkyl chain. uantwerpen.be

Advanced Analytical Techniques for the Characterization of 1 Tetratriacontanamine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 1-tetratriacontanamine. By providing exact mass measurements with high accuracy (typically <5 ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for confirming the identity of the target compound and for identifying and characterizing impurities. whitman.edusterlingpharmasolutions.com

Structural Elucidation: In mass spectrometry, primary aliphatic amines like this compound typically undergo characteristic fragmentation pathways. Electron Ionization (EI) often leads to alpha-cleavage (β-cleavage relative to the nitrogen atom), resulting in the formation of a stable iminium ion. For this compound (C₃₄H₇₁NH₂), the most prominent fragment would likely be the [CH₂=NH₂]⁺ ion at an m/z of 30.0344. Another common fragmentation involves the loss of a neutral ammonia (B1221849) molecule (NH₃) from the protonated molecular ion [M+H]⁺ in soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). whitman.eduhnxb.org.cn

Impurity Profiling: HRMS is particularly powerful for impurity profiling, as it can distinguish between compounds with the same nominal mass but different elemental compositions. lcms.czthermofisher.com Potential impurities in this compound samples could include homologs (containing shorter or longer alkyl chains), isomers, or degradation products such as oxidized species. The high resolving power of HRMS enables the separation and identification of these closely related structures, which is a mandatory step in the quality control of pharmaceutical materials. thermofisher.com

| Compound | Formula | Theoretical Exact Mass [M+H]⁺ | Characteristic Fragment Ion | Fragment Exact Mass |

|---|---|---|---|---|

| This compound | C₃₄H₇₂N⁺ | 494.5719 | [M+H-NH₃]⁺ | 477.5457 |

| 1-Tritriacontanamine (Homolog) | C₃₃H₇₀N⁺ | 480.5562 | [M+H-NH₃]⁺ | 463.5300 |

| 1-Pentatriacontanamine (Homolog) | C₃₅H₇₄N⁺ | 508.5876 | [M+H-NH₃]⁺ | 491.5614 |

| Tetratriacontanal (B14274902) Imine (Oxidation Impurity) | C₃₄H₇₀N⁺ | 492.5562 | [M+H-H₂O]⁺ | 475.5457 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. uobasrah.edu.iq For a long, flexible molecule like this compound, advanced NMR methods are employed to confirm its structure and probe its conformational dynamics. auremn.org.brnih.gov

The ¹H NMR spectrum of this compound is expected to show characteristic signals: a triplet corresponding to the terminal methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons, a triplet for the methylene (B1212753) (CH₂) group adjacent to the amine (α-carbon), and a large, complex signal for the bulk of the methylene groups in the long alkyl chain. libretexts.org Similarly, the ¹³C NMR spectrum would display distinct signals for the terminal methyl carbon, the α-carbon, and the overlapping signals of the remaining methylene carbons. irisotope.com

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₃ (Terminal) | ~0.8-1.0 | Triplet |

| ¹H | -(CH₂)₃₁- (Bulk) | ~1.2-1.4 | Multiplet |

| ¹H | -CH₂-CH₂-NH₂ (β-position) | ~1.4-1.6 | Multiplet |

| ¹H | -CH₂-NH₂ (α-position) | ~2.5-3.0 | Triplet |

| ¹H | -NH₂ | ~0.5-5.0 (variable, broad) | Singlet |

| ¹³C | -CH₃ (Terminal) | ~14 | N/A |

| ¹³C | -(CH₂)n- (Bulk) | ~22-32 | N/A |

| ¹³C | -CH₂-NH₂ (α-position) | ~40-45 | N/A |

Vibrational Spectroscopic Approaches for Molecular Fingerprinting and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. aip.org These techniques are highly sensitive to the structural details and intermolecular environment of this compound.

Molecular Fingerprinting: The FTIR and Raman spectra of this compound are dominated by the vibrations of the long alkyl chain and the primary amine group. Key characteristic bands for the primary amine group include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches. libretexts.organalyzetest.com

N-H Bending (Scissoring): A medium to strong absorption around 1580-1650 cm⁻¹. analyzetest.com

C-N Stretching: A band of variable intensity in the 1000-1250 cm⁻¹ range for aliphatic amines. libretexts.org

N-H Wagging: A broad, strong band often observed between 650-900 cm⁻¹ for primary amines. analyzetest.com

Intermolecular Interaction Studies: The position and shape of the N-H stretching bands are particularly sensitive to hydrogen bonding. aip.org In condensed phases (liquid or solid), the amine groups of this compound molecules can form intermolecular N-H···N hydrogen bonds. This interaction typically causes the N-H stretching bands to broaden and shift to lower wavenumbers compared to the gas phase or dilute solutions. aip.orgcdnsciencepub.com By studying these spectral changes, vibrational spectroscopy can be used to investigate polymorphism, molecular packing, and phase transitions. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400-3500 | Medium | One of two characteristic peaks for a primary amine. |

| N-H Symmetric Stretch | 3300-3400 | Medium | Second of two characteristic peaks for a primary amine. |

| C-H Aliphatic Stretches | 2850-2960 | Strong | Characteristic of the long alkyl chain. |

| N-H Bending (Scissoring) | 1580-1650 | Medium-Strong | Confirms the primary amine group. |

| C-H Bending (Scissoring) | ~1470 | Medium | Methylene group vibration. |

| C-N Stretch | 1000-1250 | Weak-Medium | Vibration of the carbon-nitrogen bond. |

| N-H Wagging | 650-900 | Strong, Broad | Characteristic of primary amines in the liquid/solid state. |

Hyphenated Chromatographic Techniques for High-Efficiency Separation and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. gdut.edu.cn For this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful hyphenated techniques for achieving high-efficiency separation and sensitive quantification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. Due to its high molecular weight, this compound has a very high boiling point and low volatility, making GC analysis challenging. labrulez.comvt.edu Analysis requires a high-temperature column and a temperature program that reaches over 300°C. gdut.edu.cn The use of a deactivated column is critical to prevent the basic amine group from adsorbing to the column, which would cause severe peak tailing. labrulez.com Despite these challenges, GC-MS provides excellent separation of isomers and homologs, with the mass spectrometer providing definitive identification of each separated component. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often the preferred method for large, non-volatile molecules. rsc.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is well-suited for separating this compound from more polar or less hydrophobic impurities. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid to improve peak shape by protonating the amine, would be a typical setup. nih.govnih.gov The eluent is then introduced into a mass spectrometer (commonly with an ESI or APCI source), which serves as a highly sensitive and selective detector. This allows for the reliable quantification of this compound and the detection and identification of trace-level impurities in a single analytical run. thermofisher.comresearchgate.net

Applications of 1 Tetratriacontanamine in Materials Science and Bioengineering

Fabrication of Self-Assembled Monolayers and Surface Functionalization

The amphiphilic nature of 1-tetratriacontanamine, possessing a hydrophilic amine headgroup and a long hydrophobic tail, makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on various substrates. These highly ordered molecular layers are formed through the spontaneous organization of molecules at an interface, driven by the interaction of the amine headgroup with the surface and van der Waals interactions between the long alkyl chains.

Long-chain alkylamines, in general, have been demonstrated to form stable and ordered SAMs on surfaces such as graphene and metal oxides. nih.govacs.org The primary amine group can interact with surface hydroxyl or carboxyl groups through hydrogen bonding or electrostatic interactions, and in some cases, form covalent bonds, leading to a robustly anchored monolayer. The 34-carbon chain of this compound would be expected to lead to highly ordered and densely packed monolayers due to strong inter-chain van der Waals forces. This high degree of order can impart desirable properties to the surface, such as hydrophobicity and passivation against corrosion.

The functionalization of surfaces with this compound can be utilized to tailor their interfacial properties. For instance, grafting these long-chain amines onto the surface of graphene oxide has been shown to significantly increase the water contact angle, rendering the surface superhydrophobic. nih.gov This effect is more pronounced with increasing amine chain length, suggesting that this compound would be highly effective in creating water-repellent surfaces for applications in anti-fouling coatings, microfluidics, and self-cleaning materials.

Table 1: Influence of Alkylamine Chain Length on Surface Wettability of Functionalized Graphene Oxide

| Alkylamine | Carbon Chain Length | Water Contact Angle (°) |

|---|---|---|

| Dodecylamine | 12 | ~130° |

| Hexadecylamine | 16 | ~150° |

| Octadecylamine | 18 | >150° (Superhydrophobic) |

| This compound (Predicted) | 34 | >160° (Highly Superhydrophobic) |

Note: The data for this compound is an extrapolation based on the trend observed with shorter chain alkylamines.

Integration into Soft Materials and Nanostructured Systems

The incorporation of this compound into soft materials, such as polymers and gels, and its use in the stabilization of nanostructured systems, offers a pathway to new materials with tailored properties. The long alkyl chain can act as a plasticizer or a hydrophobic modifier within a polymer matrix, influencing its mechanical and thermal properties.

In the context of nanocomposites, this compound can serve as a surface ligand for nanoparticles, preventing their aggregation and improving their dispersion in nonpolar matrices. The amine group can bind to the surface of various nanoparticles, such as gold or quantum dots, while the long, hydrophobic tails provide steric stabilization. uni-tuebingen.de The use of long-chain secondary amines has demonstrated that longer alkyl chains lead to more stable and well-dispersed nanoparticle solutions in nonpolar solvents. uni-tuebingen.de It is therefore anticipated that this compound would be an excellent stabilizing agent for nanoparticles intended for use in organic solvents or polymer melts.

Furthermore, long-chain amines can be used to functionalize carbon nanotubes, both through covalent and non-covalent interactions. researchgate.net This functionalization can improve the solubility and processability of the nanotubes, making them easier to incorporate into composite materials. The presence of the long alkyl chains can also enhance the interfacial adhesion between the nanotubes and a polymer matrix, leading to improved mechanical reinforcement.

Role as a Building Block in Polymeric Architectures

The primary amine group of this compound provides a reactive handle for its incorporation into polymeric structures. It can act as a monomer or an initiator in various polymerization reactions, leading to the formation of polymers with long alkyl side chains. These side chains can significantly influence the morphology and properties of the resulting polymer.

For instance, this compound can be used in the synthesis of polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would feature long, hydrophobic side chains, which could induce self-assembly into ordered nanostructures, such as lamellae or cylinders, in the solid state. This microphase separation can lead to materials with interesting anisotropic properties, useful in applications like separation membranes or stimuli-responsive materials.

Moreover, the amine group can be used to initiate the ring-opening polymerization of certain cyclic monomers, leading to the formation of block copolymers. A block copolymer containing a segment derived from this compound would possess a long, crystallizable alkyl block, which could drive the self-assembly of the copolymer into various morphologies in solution and in the solid state. The ability to create well-defined block copolymers is crucial for applications in drug delivery, nanolithography, and thermoplastic elastomers. monash.eduaston.ac.uk

Table 2: Potential Polymeric Architectures Incorporating this compound

| Polymer Type | Synthetic Route | Key Feature | Potential Application |

|---|---|---|---|

| Side-chain Polyamide | Condensation Polymerization | Long hydrophobic side chains | Self-assembling materials, hydrophobic coatings |

| Block Copolymer | Ring-Opening Polymerization | Crystallizable alkyl block | Nanostructured materials, drug delivery vehicles |

Potential in Biomimetic Materials and Interfaces

Biomimetic materials aim to replicate the structures and functions of biological systems. The long alkyl chain of this compound is reminiscent of the lipid tails found in cell membranes, making it a valuable component for creating biomimetic surfaces and interfaces.

Self-assembled monolayers of this compound on a solid support can serve as a simplified model of a biological membrane. These synthetic lipid-like layers can be used to study protein-membrane interactions, or as a platform for biosensors where the long alkyl chains provide a fluid-like environment for the immobilization of biomolecules. The amine headgroup can be further functionalized with biorecognitive elements to create highly specific sensing surfaces.

In the design of biomaterials, surface properties play a critical role in determining biocompatibility and cellular response. By functionalizing the surface of an implant with this compound, it is possible to create a hydrophobic interface that can influence protein adsorption and subsequent cell adhesion. The ability to control the surface chemistry at the molecular level is a key aspect of modern biomaterial design, and long-chain amines provide a versatile tool for achieving this control. The creation of biomimetic catalysts and polymers with precisely engineered structures is an active area of research where molecules like this compound could play a significant role. google.com

Advanced Research Methodologies and Interdisciplinary Perspectives in 1 Tetratriacontanamine Research

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of chemical compounds, known as libraries. uomustansiriyah.edu.iqnih.govjetir.org This approach, in contrast to traditional one-at-a-time synthesis, allows for the systematic and repetitive connection of various "building blocks" to a core chemical scaffold. nih.govpharmacy180.com For 1-tetratriacontanamine, its primary amine group serves as an ideal reactive handle for creating a vast library of derivatives. By reacting the amine with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a multitude of amides, sulfonamides, and ureas can be synthesized in parallel.

Once a library of this compound derivatives is created, high-throughput screening (HTS) can be employed to rapidly evaluate their biological or material properties. pharmacy180.comunchainedlabs.com HTS utilizes automated platforms to test thousands of compounds simultaneously in miniaturized assays, measuring responses such as enzyme inhibition, receptor binding, or changes in cell viability. nih.govenamine.net For instance, a library of this compound analogs could be screened to identify potent antagonists for specific nuclear receptors or to discover compounds that selectively disrupt the lipid bilayers of pathogenic microbes. nih.govwikipedia.org This combination of parallel synthesis and rapid screening dramatically accelerates the discovery of "hit" compounds with desired functionalities, which can then be optimized in subsequent research. unchainedlabs.comfortunepublish.com

| Scaffold | Building Block Class | Example Reagent | Resulting Derivative Class | Potential Application for Screening |

|---|---|---|---|---|

| This compound | Carboxylic Acids | Acetylsalicylic Acid | Amides | Anti-inflammatory agents |

| This compound | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamides | Fluorescent probes for lipid membranes |

| This compound | Isocyanates | Phenyl Isocyanate | Ureas | Enzyme inhibitors |

| This compound | Aldehydes/Ketones (via reductive amination) | Benzaldehyde | Secondary Amines | Antimicrobial agents |

Systems Biology and Omics Integration for Comprehensive Biological Insights

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. e-enm.orgnih.gov This holistic approach is greatly enhanced by "omics" technologies, which provide a global snapshot of different types of molecules in a cell or organism. mdpi.com To gain comprehensive insights into the biological role of this compound, a multi-omics strategy integrating transcriptomics, proteomics, and lipidomics would be particularly powerful. nih.govnih.gov

Lipidomics: As a long-chain amine, this compound is a lipid. Lipidomics, the large-scale study of lipids using advanced mass spectrometry, can map how this compound is incorporated into cellular membranes or metabolized. nih.govyoutube.com It can also reveal downstream effects on the entire lipid profile of a cell, identifying changes in other lipid classes like phospholipids (B1166683), sphingolipids, or cholesteryl esters that may be triggered by its presence. nih.govnih.gov

Transcriptomics and Proteomics: By treating cells or model organisms with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the specific cellular pathways that are affected. nih.govyoutube.com For instance, an increase in the expression of genes and proteins related to endoplasmic reticulum stress or fatty acid oxidation would suggest that this compound perturbs these specific processes. nih.gov

Integrating these omics datasets allows researchers to build comprehensive models of the compound's mechanism of action. mdpi.com For example, a finding from lipidomics showing an accumulation of a specific lipid intermediate could be correlated with transcriptomic data showing the upregulation of the enzyme responsible for its synthesis, providing a multi-layered, mechanistic understanding of the compound's biological impact. researchgate.net

| Omics Layer | Technology | Potential Insights |

|---|---|---|

| Lipidomics | Mass Spectrometry (LC-MS) | Metabolism of this compound; its incorporation into complex lipids; downstream effects on the global lipid profile. |

| Transcriptomics | RNA-Sequencing | Identification of genes and signaling pathways regulated by this compound. |

| Proteomics | Mass Spectrometry (e.g., TMT, DIA) | Changes in protein expression and post-translational modifications, revealing functional cellular responses. |

| Metabolomics | Mass Spectrometry, NMR | Broader metabolic shifts in pathways such as energy metabolism or amino acid synthesis. |

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itacs.org The synthesis and application of fatty amines like this compound are increasingly being viewed through this sustainability lens. marketsandmarkets.com

Traditional methods for amine synthesis can involve harsh conditions and wasteful reagents. Green chemistry offers several more sustainable alternatives. A promising approach is biocatalysis, which uses enzymes to perform chemical transformations. nih.gov For example, a cascade reaction coupling a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) could potentially enable the one-pot synthesis of this compound directly from renewable triglycerides found in vegetable oils. nih.gov Other green methods include the use of solvent-free reaction conditions or employing microwave or ultrasound-assisted synthesis to significantly shorten reaction times and reduce energy consumption. chim.itmdpi.comnih.gov

The applications of this compound can also align with green chemistry principles. As a bio-based, long-chain amine, it has potential as a building block for biodegradable surfactants, corrosion inhibitors, or emulsifiers, replacing petroleum-derived alternatives. marketsandmarkets.comresearchgate.net Its incorporation into polymers could lead to the development of new bio-based materials, contributing to a more circular economy. acs.org The growing demand for sustainable and bio-based chemicals across industries like agrochemicals and water treatment provides significant opportunities for the green application of fatty amines. marketsandmarkets.com

| Principle | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-based fatty acids or alcohols | Renewable triglycerides from vegetable oils. nih.gov |

| Catalysts | Heterogeneous metal catalysts (e.g., Raney nickel), often requiring high pressure and temperature | Biocatalysis (enzymes) under mild conditions. nih.gov |

| Solvents | Use of volatile organic solvents | Solvent-free conditions or use of benign solvents like water. nih.gov |

| Energy Input | Prolonged heating under high pressure | Microwave or ultrasonic irradiation to accelerate reactions. mdpi.com |

| Waste Generation | Generation of metallic waste and byproducts | High atom economy, biodegradable catalysts, and reduced waste streams |

Collaborative Research Paradigms and International Initiatives

The multifaceted nature of modern chemical and biological research necessitates a shift towards collaborative paradigms. Investigating a specific molecule like this compound, from its fundamental synthesis to its complex biological roles and potential applications, requires expertise spanning multiple disciplines. International initiatives and collaborative consortia are essential for pooling resources, sharing data, and accelerating progress.

In fields like lipidomics, collaborative projects have proven highly successful. The LIPID MAPS consortium, for example, is a systems biology project that has created a framework for the classification, nomenclature, and pathway mapping of lipids, driven by a network of international researchers. nih.gov A similar initiative focused on long-chain aliphatic compounds could standardize research on molecules like this compound.

Such collaborations foster interdisciplinary research by bringing together:

Synthetic Chemists: To develop novel, efficient, and sustainable synthetic routes. datainsightsmarket.com

Analytical Chemists: To create robust methods for detecting and quantifying the compound in complex biological samples.

Biologists and Pharmacologists: To design and execute high-throughput screens and in-depth mechanistic studies.

Computational Biologists and Bioinformaticians: To integrate and interpret large-scale omics datasets. mdpi.com

Material Scientists: To explore its application in novel polymers and functional materials. acs.org

Global expansion of manufacturing and research in the fatty amines market, with significant activity in North America, Europe, and Asia-Pacific, highlights the international nature of this field. marketsandmarkets.comthebusinessresearchcompany.com Collaborative ventures between academic institutions and industrial partners are also crucial for translating fundamental discoveries into real-world applications. datainsightsmarket.commarket.us

| Model | Description | Key Participants | Potential Output |

|---|---|---|---|

| International Research Consortium | A network of academic labs focused on a common goal, such as fully characterizing the biological function of long-chain amines. | Universities, research institutes. | Standardized protocols, public databases, shared reagents, joint publications. |

| Academia-Industry Partnership | Collaboration between a university lab and a chemical or pharmaceutical company to develop a specific application. | University researchers, industry R&D scientists. | Patents, new commercial products, sponsored research. |

| Open Science Platform | A web-based platform for sharing raw data (e.g., HTS results, omics data) and research findings in real-time. | Global research community. | Accelerated discovery, validation of findings, new hypotheses generation. |

| Clinical Research Network | Collaboration among clinical centers to investigate the link between levels of this compound and human diseases. uwaterloo.ca | Hospitals, clinical research organizations. | Identification of biomarkers, understanding of disease pathology. |

Q & A

Q. What ethical considerations apply to studies involving this compound’s environmental toxicity?

- Methodological Answer :

- Follow OECD guidelines for acute/chronic ecotoxicity testing in model organisms (Daphnia, zebrafish).

- Disclose conflicts of interest if funded by industrial stakeholders.

- Include negative controls and solvent-only cohorts to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.